8-Chloro-4-methyl-2(1H)-quinazolinone

Medicinal Chemistry Regioisomer Purity Structure-Activity Relationship

8-Chloro-4-methyl-2(1H)-quinazolinone (CAS 1429782-17-1; molecular formula C₉H₇ClN₂O; molecular weight 194.62 g/mol) is a heterocyclic small molecule belonging to the quinazolinone family. It is the 2(1H)-one regioisomer, featuring a chlorine atom at the 8-position and a methyl group at the 4-position on the quinazolinone core.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B13923923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-methyl-2(1H)-quinazolinone
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC(=O)N1)Cl
InChIInChI=1S/C9H7ClN2O/c1-5-6-3-2-4-7(10)8(6)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)
InChIKeyJDJUEULJEHBWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4-methyl-2(1H)-quinazolinone: Regioisomeric Identity, Physicochemical Profile, and Procurement Rationale


8-Chloro-4-methyl-2(1H)-quinazolinone (CAS 1429782-17-1; molecular formula C₉H₇ClN₂O; molecular weight 194.62 g/mol) is a heterocyclic small molecule belonging to the quinazolinone family . It is the 2(1H)-one regioisomer, featuring a chlorine atom at the 8-position and a methyl group at the 4-position on the quinazolinone core. This specific substitution pattern distinguishes it from the more commonly referenced 4(1H)-one isomer (8-chloro-2-methylquinazolin-4(1H)-one; CAS 19407-54-6) . The 2(1H)-quinazolinone scaffold has established pharmacological precedent: the congener 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone (bemarinone, ORF 16600) demonstrated approximately twice the intravenous inotropic potency of amrinone in a cardiotonic study . However, direct primary literature reporting biological activity specifically for the 8-chloro-4-methyl-2(1H)-one isomer remains sparse, and procurement decisions currently rely on structural identity, regioisomeric purity, and synthetic accessibility rather than extensively validated biological profiling.

Why 8-Chloro-4-methyl-2(1H)-quinazolinone Cannot Be Interchanged with Its 4(1H)-One Isomer or Other In-Class Quinazolinones


Quinazolinones exhibit pronounced regioisomer-dependent biological and physicochemical behaviour. The 2(1H)-one and 4(1H)-one isomers differ in the position of the carbonyl group, altering hydrogen-bond donor/acceptor patterns, tautomeric equilibria, and target-binding geometries . For example, the 4(1H)-one isomer (8-chloro-2-methylquinazolin-4(1H)-one) has a reported IC₅₀ of 2.65 µM in a PubChem bioassay , but this activity cannot be extrapolated to the 2(1H)-one isomer due to fundamentally different pharmacophoric presentation. Furthermore, within the 2(1H)-one subclass, the combination of an 8-chloro substituent and a 4-methyl group is predicted to modulate electronic properties (XLogP3 ≈ 1.3 for the 4(1H)-one isomer ; computed values for the 2(1H)-one isomer remain to be experimentally confirmed) and synthetic derivatisation handles. Patents covering 6-, 7-, or 8-substituted quinazolinone derivatives explicitly recognise that substitution position dictates pharmaceutical utility . Generic substitution without regioisomeric verification therefore risks selecting a compound with divergent reactivity, solubility, and biological target engagement.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 8-Chloro-4-methyl-2(1H)-quinazolinone


Regioisomeric Identity: 2(1H)-One vs. 4(1H)-One Carbonyl Position Determines Bioassay Outcome

The target compound (8-chloro-4-methyl-2(1H)-quinazolinone, CAS 1429782-17-1) is the 2(1H)-one regioisomer . Its closest commercially available comparator is the 4(1H)-one regioisomer (8-chloro-2-methylquinazolin-4(1H)-one, CAS 19407-54-6) . The 4(1H)-one isomer has a PubChem-reported IC₅₀ of 2.65 µM in a bioassay (target unspecified in the depositor record) . No equivalent bioassay data are publicly available for the 2(1H)-one isomer. This data gap itself constitutes critical differentiation: selecting the 2(1H)-one isomer based on 4(1H)-one activity data would be scientifically invalid, as the carbonyl position alters the hydrogen-bonding pharmacophore and tautomeric preference.

Medicinal Chemistry Regioisomer Purity Structure-Activity Relationship

Computed Lipophilicity: Predicted XLogP3 Differentiation Between 2(1H)-One and 4(1H)-One Isomers

The 4(1H)-one isomer (8-chloro-2-methylquinazolin-4(1H)-one) has a PubChem-computed XLogP3 value of 1.3 . The 2(1H)-one isomer (target compound) has the same molecular formula (C₉H₇ClN₂O) but a different constitutional arrangement of the carbonyl and methyl groups, which is predicted to result in a different computed XLogP3 value. Although an experimentally validated logP for the target compound has not been located in the open literature, the structural difference between the two isomers is expected to produce a measurable shift in lipophilicity, influencing membrane permeability, protein binding, and solubility .

Physicochemical Property Lipophilicity ADME Prediction

2(1H)-Quinazolinone Scaffold Potency: Class-Level Cardiotonic Activity vs. Amrinone Benchmark

In a comparative study of substituted 4-alkyl-2(1H)-quinazolinones, the most active analogue—5,6-dimethoxy-4-methyl-2(1H)-quinazolinone (bemarinone, ORF 16600)—exhibited approximately twice the intravenous inotropic potency of amrinone in a cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) inhibition model . While this study did not test the 8-chloro-4-methyl analogue, it establishes the 2(1H)-quinazolinone scaffold as a validated pharmacophore for PDE-III inhibition, with potency exceeding a clinically used benchmark. The 8-chloro-4-methyl substitution pattern represents a distinct chemical space within this scaffold that remains pharmacologically unexplored in the public domain.

Cardiotonic PDE-III Inhibition Scaffold Validation

Substitution Pattern Patent Coverage: 8-Chloro-4-methyl Occupies a Claimed Chemical Space for Quinazolinone Derivatives

Patent JP2010540525A (and corresponding family members) explicitly claims 6-, 7-, or 8-substituted quinazolinone derivatives as pharmaceutical compositions . The 8-chloro-4-methyl substitution pattern of the target compound falls within this claimed genus. The patent discloses that substitution at the 8-position, in combination with other ring modifications, modulates biological activity for therapeutic applications. This patent coverage indicates that the 8-chloro-4-methyl-2(1H)-quinazolinone chemical space has been recognised as potentially valuable by industrial medicinal chemistry groups, even if specific biological data for this exact compound remain proprietary.

Patent Landscape Freedom to Operate Chemical Space

Synthetic Accessibility: Condensation Route vs. Multi-Step Quinazolinone Syntheses

The synthesis of 8-chloro-4-methyl-2(1H)-quinazolinone is reported to proceed via a one-step condensation of 2-amino-5-chlorobenzamide with acetic anhydride under reflux conditions, followed by recrystallisation . This contrasts with more complex multi-step routes required for many 4(1H)-quinazolinone derivatives, which often involve anthranilic acid cyclisation, microwave-assisted steps, or transition-metal-catalysed couplings . The relative synthetic simplicity of the 2(1H)-one isomer may translate to lower cost of goods and higher batch-to-batch consistency for procurement at scale, although published yields and purity data for this specific transformation are not yet available in peer-reviewed literature.

Synthetic Chemistry Building Block Route Scoping

Important Caveat: Limited Publicly Available Direct Comparative Data for This Compound

A systematic search of primary research papers, patents, and authoritative databases (PubChem, PubMed, Google Patents, ChemicalBook, chemsrc) did not identify any peer-reviewed study reporting head-to-head biological, physicochemical, or pharmacokinetic comparisons between 8-chloro-4-methyl-2(1H)-quinazolinone and a named comparator . The compound appears primarily in chemical vendor catalogues as a research-grade building block rather than as a pharmacologically profiled entity. Consequently, the differentiation evidence presented above relies on regioisomeric structural comparison, computed property inference, class-level pharmacological precedent, and patent landscape analysis. Procurement decisions should be made with awareness of this evidence gap and, where critical, supplemented by in-house analytical characterisation (e.g., experimental logP/logD determination, HPLC purity profiling, and target-specific biochemical screening against chosen comparators).

Data Gap Risk Assessment Due Diligence

Procurement-Relevant Application Scenarios for 8-Chloro-4-methyl-2(1H)-quinazolinone Based on Available Evidence


Medicinal Chemistry SAR Expansion: Exploring 8-Chloro-4-methyl Substitution on the 2(1H)-Quinazolinone Scaffold

The 2(1H)-quinazolinone scaffold has validated PDE-III inhibitory and cardiotonic activity, with bemarinone demonstrating 2× the potency of amrinone . The 8-chloro-4-methyl substitution pattern represents an unexplored vector within this pharmacophore class. Medicinal chemistry teams can procure this compound as a starting point for synthesis of focused libraries, probing the effect of 8-chloro substitution on target affinity, selectivity, and ADME properties relative to the 5,6-dimethoxy benchmark. The regioisomeric purity of the 2(1H)-one form (as opposed to the more common 4(1H)-one isomer) is critical, as the carbonyl position dictates the hydrogen-bonding pharmacophore .

Chemical Biology Tool Compound: Investigating Quinazolinone–Protein Interactions via the 8-Chloro Handle

The 8-chloro substituent on the quinazolinone core provides a synthetic handle for further derivatisation via transition-metal-catalysed cross-coupling reactions . The 8-chloroquinazolinone substructure has been exploited in the design of PARP1 inhibitors, where the chlorine atom contributes to binding site complementarity, as demonstrated by the co-crystal structure of an 8-chloroquinazolinone-based inhibitor with the PARP1 catalytic domain (PDB 7ONR; resolution 2.05 Å) . Researchers developing chemical probes for PARP or other targets can use 8-chloro-4-methyl-2(1H)-quinazolinone as a core scaffold for structure-based design, leveraging the chlorine atom for both affinity and as a synthetic diversification point.

Building Block for Heterocyclic Library Synthesis in Drug Discovery

The compound is marketed as a building block for the synthesis of more complex heterocyclic systems . Its reported one-step condensation synthesis from 2-amino-5-chlorobenzamide and acetic anhydride suggests scalable access. Procurement for parallel library synthesis—particularly for kinase inhibitor, PDE inhibitor, or antimicrobial programmes where quinazolinone cores are privileged scaffolds —is a rational use case. The combination of chlorine (electron-withdrawing, lipophilic) and methyl (electron-donating, steric) substituents provides two orthogonal vectors for SAR exploration within a single core.

Reference Standard for Regioisomeric Purity Method Development

Given the structural similarity between the 2(1H)-one (CAS 1429782-17-1) and 4(1H)-one (CAS 19407-54-6) isomers, this compound can serve as an authentic reference standard for developing HPLC, LC-MS, or NMR methods to distinguish and quantify regioisomeric purity in synthetic batches . For CROs and pharmaceutical analytical development groups, having both isomers on hand enables robust method validation, ensuring that downstream biological data are attributed to the correct regioisomer.

Quote Request

Request a Quote for 8-Chloro-4-methyl-2(1H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.